N-(3-hydroxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)benzenesulfonamide (NHPBS) is an organic compound which has been studied extensively in the past few decades due to its potential applications in various scientific fields. NHPBS has a wide range of uses, from its ability to be used as a synthetic intermediate in organic synthesis, to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Enzyme Inhibitory Effects
Anticancer Applications : Some derivatives of N-(3-hydroxyphenyl)benzenesulfonamide exhibit cytotoxic effects, potentially useful in cancer treatment. For instance, 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide has been identified for its tumor selectivity and potency, making it a lead compound in developing novel anticancer agents (Gul et al., 2016).
Carbonic Anhydrase Inhibition : Derivatives of N-(3-hydroxyphenyl)benzenesulfonamide have shown good inhibition profiles on human carbonic anhydrase IX and XII. This property is significant for potential therapeutic applications, including treatments for glaucoma, edema, epilepsy, and certain types of cancer (Gul et al., 2016).
Neurological and Psychiatric Applications
- Kynurenine 3-Hydroxylase Inhibition : Certain benzenesulfonamide derivatives are high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This inhibition is relevant in neurological and psychiatric disorders, offering potential therapeutic avenues (Röver et al., 1997).
Hormonal and Reproductive Health
- Progesterone Receptor Antagonists : N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists. These compounds are significant in treating various diseases related to female reproductive health, including uterine leiomyoma and endometriosis, as well as breast cancer and some psychiatric disorders (Yamada et al., 2016).
Photodynamic Therapy in Cancer Treatment
- Photodynamic Therapy : New benzenesulfonamide derivative groups have been used in synthesizing zinc phthalocyanine with high singlet oxygen quantum yield. These compounds show promise in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Idiopathic Pulmonary Fibrosis Treatment
- Treatment of Pulmonary Conditions : Phosphatidylinositol 3-kinase inhibitors, including certain benzenesulfonamide derivatives, have been proposed for treating idiopathic pulmonary fibrosis and cough. These compounds show potential for managing respiratory conditions (Norman, 2014).
Structural and Mechanistic Studies
- Binding and Structural Analysis : N-substituted benzenesulfonamides, including derivatives of N-(3-hydroxyphenyl)benzenesulfonamide, have been studied for their binding mechanisms to various enzymes. These studies contribute to our understanding of enzyme inhibition and drug design (Di Fiore et al., 2011).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Activities : Some sulfonamide derivatives exhibit antimicrobial activity and potential as carbonic anhydrase inhibitors. These properties are crucial for further anti-tumor activity studies and developing new antimicrobial agents (Gul et al., 2016).
Cardiovascular Health
- Endothelin-Antagonistic Properties : Biphenylsulfonamide derivatives, closely related to N-(3-hydroxyphenyl)benzenesulfonamide, have been identified as endothelin-A (ETA) selective antagonists. These compounds are significant for cardiovascular health, potentially useful in treating conditions like hypertension (Murugesan et al., 1998).
Diabetes Mellitus Complications
- Aldose Reductase Inhibition : N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide and its derivatives have been developed as aldose reductase inhibitors, targeting long-term complications of diabetes mellitus. These compounds also exhibit antioxidant potential (Alexiou et al., 2008).
Synthesis and Characterization
- Novel Synthesis Methods : Research has also focused on novel synthesis methods for creating new benzenesulfonamide derivatives. These methods contribute to the development of pharmacotherapeutic agents and explore new avenues in drug design (Mokhtari et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N-(3-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a significant modification in pH .
Mode of Action
N-(3-hydroxyphenyl)benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, thereby affecting their proliferation .
Biochemical Pathways
The inhibition of CA IX by N-(3-hydroxyphenyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to changes in gene expression, which in turn cause uncontrolled cell proliferation and consequently tumor hypoxia .
Result of Action
The inhibition of CA IX by N-(3-hydroxyphenyl)benzenesulfonamide leads to significant anti-proliferative activity against certain cancer cell lines . For instance, it has shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines .
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQZPAGBJKFTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207882 | |
Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59149-19-8 | |
Record name | N-(3-Hydroxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59149-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059149198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59149-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-hydroxyphenyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.